molecular formula C13H10FNO3 B6368162 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% CAS No. 1261973-17-4

5-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6368162
M. Wt: 247.22 g/mol
InChI Key: STHDCMWKKHASGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, or FMCHP, is a novel small molecule that has been used in a variety of scientific research applications. This compound has been studied for its potential to act as an inhibitor of several key enzymes, as well as its ability to bind to certain proteins. In addition, FMCHP has also been used to study the effects of various biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine involves the reaction of 2-fluoro-4-methoxycarbonylbenzaldehyde with 2-amino-3-hydroxypyridine in the presence of a catalyst.

Starting Materials
2-fluoro-4-methoxycarbonylbenzaldehyde, 2-amino-3-hydroxypyridine, Catalyst

Reaction
Step 1: Dissolve 2-fluoro-4-methoxycarbonylbenzaldehyde and 2-amino-3-hydroxypyridine in a suitable solvent., Step 2: Add the catalyst to the reaction mixture and stir at a suitable temperature for a suitable time., Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.

Scientific Research Applications

FMCHP has been used in a variety of scientific research applications. It has been used to study the inhibition of several key enzymes, including cytochrome P450, acetylcholinesterase, and tyrosine kinase. In addition, FMCHP has also been used to study the binding of certain proteins, such as the estrogen receptor, and the regulation of gene expression.

Mechanism Of Action

The mechanism of action of FMCHP is not yet fully understood. However, it is believed to act as an inhibitor of several key enzymes, as well as a binder of certain proteins. In addition, FMCHP has also been shown to have the ability to regulate gene expression.

Biochemical And Physiological Effects

The biochemical and physiological effects of FMCHP are not yet fully understood. However, it has been shown to have the potential to inhibit several key enzymes, such as cytochrome P450, acetylcholinesterase, and tyrosine kinase. In addition, FMCHP has also been shown to bind to certain proteins, such as the estrogen receptor, and to regulate gene expression.

Advantages And Limitations For Lab Experiments

The main advantage of using FMCHP in lab experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, FMCHP is also relatively non-toxic and has been shown to be a potent inhibitor of several key enzymes. However, the main limitation of using FMCHP in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for research on FMCHP. These include further investigation into its mechanism of action, as well as its potential to inhibit other enzymes and bind to other proteins. In addition, further research is needed to determine the biochemical and physiological effects of FMCHP, as well as its potential therapeutic applications. Lastly, further research is also needed to explore the potential advantages and limitations of using FMCHP in lab experiments.

properties

IUPAC Name

methyl 3-fluoro-4-(5-hydroxypyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-11(12(14)5-8)9-4-10(16)7-15-6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHDCMWKKHASGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683075
Record name Methyl 3-fluoro-4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-(5-hydroxypyridin-3-yl)benzoate

CAS RN

1261973-17-4
Record name Methyl 3-fluoro-4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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